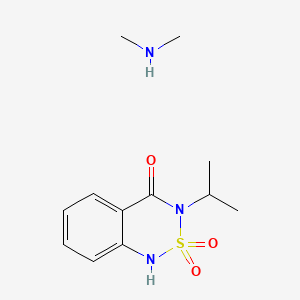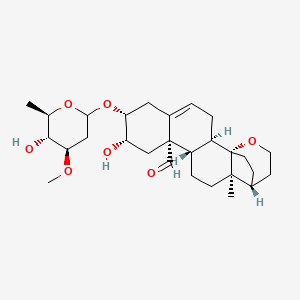
3beta-((2,6-Dideoxy-3-O-methyl-D-arabino-hexopyranosyl)oxy)-14beta,21-epoxy-2beta-hydroxypregn-5-en-19-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc distearate . This compound is a zinc salt of stearic acid, commonly used in various industrial applications. It is known for its hydrophobic properties and is often utilized as a lubricant, release agent, and anti-caking agent in different manufacturing processes .
準備方法
Synthetic Routes and Reaction Conditions: Zinc distearate is typically synthesized through the reaction of zinc oxide with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C17H35COOH→Zn(C17H35COO)2+H2O
Industrial Production Methods: In industrial settings, zinc distearate is produced by heating a mixture of zinc oxide and stearic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of zinc distearate. The product is then purified and processed into the desired form, such as powder or granules .
Types of Reactions:
Oxidation: Zinc distearate can undergo oxidation reactions, particularly when exposed to high temperatures or strong oxidizing agents.
Reduction: Reduction reactions involving zinc distearate are less common but can occur under specific conditions.
Substitution: Zinc distearate can participate in substitution reactions, where the stearate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Zinc oxide, stearic acid derivatives.
Reduction: Zinc metal, reduced stearic acid derivatives.
Substitution: Various substituted zinc compounds.
科学的研究の応用
Zinc distearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and esterification.
Biology: Employed in the formulation of pharmaceuticals and cosmetics due to its non-toxic and biocompatible nature.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Acts as a lubricant and release agent in the manufacturing of plastics, rubber, and other materials.
作用機序
The mechanism of action of zinc distearate involves its interaction with various molecular targets and pathways. In industrial applications, it functions as a lubricant by reducing friction between surfaces. In biological systems, zinc distearate can interact with cell membranes and proteins, influencing their structure and function. The hydrophobic nature of zinc distearate allows it to form protective barriers and enhance the stability of formulations .
類似化合物との比較
Calcium Stearate: Another metal stearate with similar properties but different metal ion.
Magnesium Stearate: Commonly used in pharmaceuticals as a lubricant.
Aluminum Stearate: Used as a thickening agent in various applications.
Comparison:
Zinc Distearate vs. Calcium Stearate: Zinc distearate has better thermal stability and is more effective as a release agent.
Zinc Distearate vs. Magnesium Stearate: Zinc distearate provides superior lubrication properties.
Zinc Distearate vs. Aluminum Stearate: Zinc distearate is less reactive and more suitable for applications requiring inertness.
特性
CAS番号 |
560-52-1 |
|---|---|
分子式 |
C28H42O7 |
分子量 |
490.6 g/mol |
IUPAC名 |
(1S,2R,7R,8S,10S,11S,14R,15R)-8-hydroxy-7-[(4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-methyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-4-ene-10-carbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-16-25(31)23(32-3)13-24(34-16)35-22-12-18-4-5-20-19(27(18,15-29)14-21(22)30)7-9-26(2)17-6-10-28(20,26)33-11-8-17/h4,15-17,19-25,30-31H,5-14H2,1-3H3/t16-,17-,19+,20-,21+,22-,23-,24?,25-,26-,27-,28+/m1/s1 |
InChIキー |
DGKMUONTFGAQQH-INYBEGEPSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@@H]2O)C=O)CC[C@]5([C@]46CC[C@@H]5CCO6)C)OC)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C=O)CCC5(C46CCC5CCO6)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


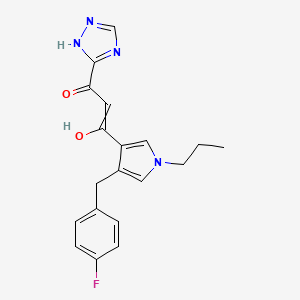
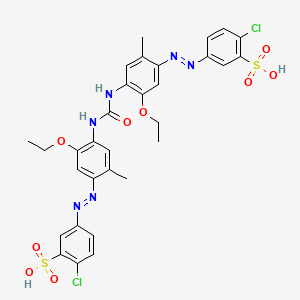
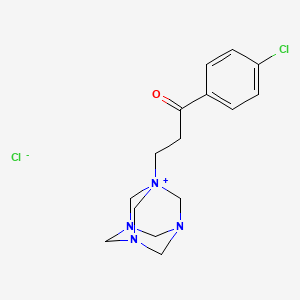
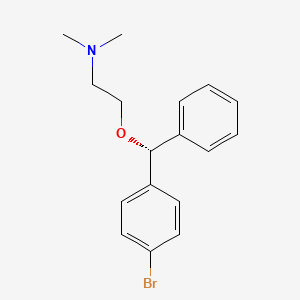
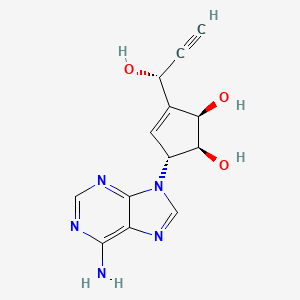
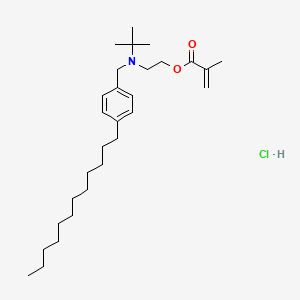
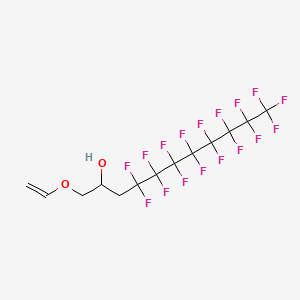
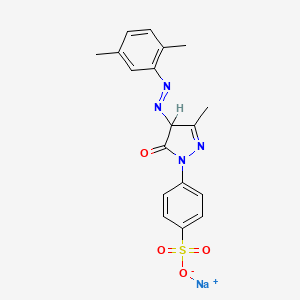
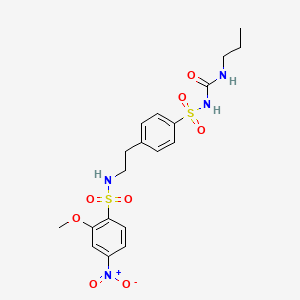
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
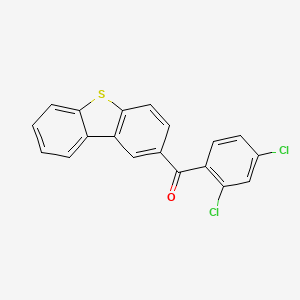
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
